tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate
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Overview
Description
tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate is a chemical compound with the molecular formula C11H21NO4 It is a morpholine derivative that features a tert-butyl ester group and a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and hydroxyethyl reagents. One common method includes the following steps:
Formation of the Morpholine Intermediate: Morpholine is reacted with an appropriate hydroxyethyl reagent under basic conditions to form the hydroxyethyl morpholine intermediate.
Esterification: The intermediate is then treated with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired tert-butyl ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the morpholine ring provides structural stability. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate
- tert-butyl 2-[(1S)-1-hydroxypropyl]morpholine-4-carboxylate
- tert-butyl 2-[(1S)-1-hydroxybutyl]morpholine-4-carboxylate
Uniqueness
tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate is unique due to its specific hydroxyethyl substituent, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the tert-butyl ester group also enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
CAS No. |
2228004-00-8 |
---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.3 |
Purity |
95 |
Origin of Product |
United States |
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